molecular formula C17H36N2 B12579607 N~1~-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine CAS No. 627527-66-6

N~1~-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine

Cat. No.: B12579607
CAS No.: 627527-66-6
M. Wt: 268.5 g/mol
InChI Key: YKPAIKBCCWHREJ-UHFFFAOYSA-N
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Description

N~1~-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of ethane-1,2-diamines. This compound is characterized by the presence of a cyclooctyl group and a heptan-2-yl group attached to the nitrogen atoms of the ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine typically involves the reaction of cyclooctylamine with heptan-2-ylamine in the presence of ethane-1,2-diamine. The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of N1-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine may involve the use of large-scale reactors and continuous flow systems. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using various analytical techniques to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the groups attached to the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media.

    Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous conditions.

    Substitution: Various alkyl halides or acyl chlorides; reactions are often carried out in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted ethane-1,2-diamines.

Scientific Research Applications

N~1~-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-Cyclooctyl-N~2~-(3,7-dimethylocta-2,6-dien-1-yl)ethane-1,2-diamine
  • N~1~-(2,2-Diphenylethyl)-N~2~-(heptan-2-yl)ethane-1,2-diamine

Uniqueness

N~1~-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine is unique due to its specific combination of cyclooctyl and heptan-2-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

627527-66-6

Molecular Formula

C17H36N2

Molecular Weight

268.5 g/mol

IUPAC Name

N-cyclooctyl-N'-heptan-2-ylethane-1,2-diamine

InChI

InChI=1S/C17H36N2/c1-3-4-8-11-16(2)18-14-15-19-17-12-9-6-5-7-10-13-17/h16-19H,3-15H2,1-2H3

InChI Key

YKPAIKBCCWHREJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NCCNC1CCCCCCC1

Origin of Product

United States

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